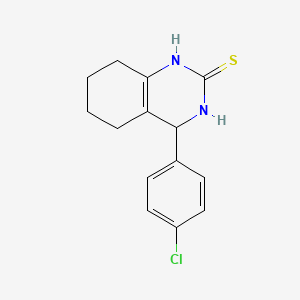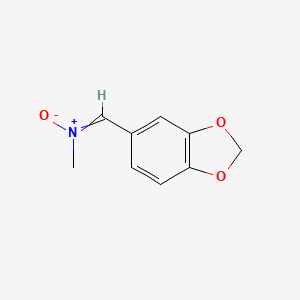
4-Chloro-2-diazonio-5-methylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-diazonio-5-methylphenolate is an organic compound with the molecular formula C₇H₅ClN₂O. It is a diazonium salt derived from 4-chloro-2-methylphenol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-diazonio-5-methylphenolate typically involves the diazotization of 4-chloro-2-methylphenol. The process begins with the nitration of 4-chloro-2-methylphenol to form 4-chloro-2-nitrophenol. This intermediate is then reduced to 4-chloro-2-aminophenol. The final step involves the diazotization of 4-chloro-2-aminophenol using sodium nitrite and hydrochloric acid under cold conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-diazonio-5-methylphenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can undergo azo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used for diazotization.
Phenols and Amines: Used in azo coupling reactions.
Reducing Agents: Such as sodium sulfite for reduction reactions.
Major Products Formed
Azo Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
4-Chloro-2-diazonio-5-methylphenolate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Utilized in the preparation of dyes and pigments.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-chloro-2-diazonio-5-methylphenolate involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenol: The parent compound from which 4-chloro-2-diazonio-5-methylphenolate is derived.
4-Chloro-2-nitrophenol: An intermediate in the synthesis of this compound.
4-Chloro-2-aminophenol: Another intermediate in the synthesis process.
Uniqueness
This compound is unique due to its diazonium group, which imparts distinct reactivity compared to its parent and intermediate compounds. This reactivity makes it valuable in organic synthesis and materials science .
Propriétés
Numéro CAS |
63969-36-8 |
|---|---|
Formule moléculaire |
C7H5ClN2O |
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
4-chloro-2-diazonio-5-methylphenolate |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-7(11)6(10-9)3-5(4)8/h2-3H,1H3 |
Clé InChI |
UDXJHIKEMVSVML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)[N+]#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)


![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

